5-Amino-3-chloro-2,4-difluorobenzoic acid
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Overview
Description
5-Amino-3-chloro-2,4-difluorobenzoic acid is a chemical compound with the molecular formula C7H4ClF2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and difluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-chloro-2,4-difluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the commercially available 4-chloro-3,5-difluorobenzonitrile. The synthetic route includes nitration, selective reduction, diazotization, and chlorination . The reaction conditions often involve the use of concentrated nitric acid, sulfuric acid, and sodium nitrite solution.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-chloro-2,4-difluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or iron powder.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acids, while substitution reactions can produce a variety of substituted benzoic acids.
Scientific Research Applications
5-Amino-3-chloro-2,4-difluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-chloro-2,4-difluorobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzoic acid: Lacks the amino and chloro substituents, making it less reactive in certain chemical reactions.
3-Chloro-2,4-difluorobenzoic acid: Similar structure but without the amino group, affecting its chemical reactivity and biological activity.
2-Amino-3,4-difluorobenzoic acid: Lacks the chloro substituent, which can influence its chemical properties and applications.
Uniqueness
5-Amino-3-chloro-2,4-difluorobenzoic acid is unique due to the combination of amino, chloro, and difluoro substituents on the benzene ring. This combination provides a distinct set of chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H4ClF2NO2 |
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Molecular Weight |
207.56 g/mol |
IUPAC Name |
5-amino-3-chloro-2,4-difluorobenzoic acid |
InChI |
InChI=1S/C7H4ClF2NO2/c8-4-5(9)2(7(12)13)1-3(11)6(4)10/h1H,11H2,(H,12,13) |
InChI Key |
OUAGHQXYIVXPQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1N)F)Cl)F)C(=O)O |
Origin of Product |
United States |
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